molecular formula C12H18N4O B5940289 [(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(1H-pyrazol-5-yl)methanone

[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(1H-pyrazol-5-yl)methanone

Cat. No.: B5940289
M. Wt: 234.30 g/mol
InChI Key: MEEYGGYKYNPCGV-VHSXEESVSA-N
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Description

[(1R,6S)-9-methyl-3,9-diazabicyclo[421]nonan-3-yl]-(1H-pyrazol-5-yl)methanone is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(1H-pyrazol-5-yl)methanone typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the pyrazole moiety. The reaction conditions often require precise control of temperature and pH to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(1H-pyrazol-5-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(1H-pyrazol-5-yl)methanone shares structural similarities with other bicyclic compounds and pyrazole derivatives.

Uniqueness

  • The unique combination of the bicyclic core and pyrazole moiety gives this compound distinct properties that differentiate it from other similar compounds. Its specific stereochemistry and functional groups contribute to its unique reactivity and potential applications.

Properties

IUPAC Name

[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-15-9-2-3-10(15)8-16(7-5-9)12(17)11-4-6-13-14-11/h4,6,9-10H,2-3,5,7-8H2,1H3,(H,13,14)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEYGGYKYNPCGV-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CN(CC2)C(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1CN(CC2)C(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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